Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester
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Overview
Description
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is a complex organic compound used primarily in peptide synthesis. It is a derivative of amino acids and is often utilized as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. This compound is known for its stability and ability to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester typically involves multiple steps, starting with the protection of amino acids. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the benzyloxycarbonyl (Cbz) group is used to protect the hydroxyl group. The synthesis involves coupling reactions, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and catalytic hydrogenation (Pd-C, H2) for the removal of the Cbz group . The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent reactions.
Scientific Research Applications
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester involves the protection of functional groups during chemical reactions. The Boc and Cbz groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-methyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-ethyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-isopropyl ester
Uniqueness
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. The tert-butyl ester group offers additional protection and can be removed under milder conditions compared to other ester groups .
Properties
CAS No. |
127749-92-2 |
---|---|
Molecular Formula |
C37H53N5O8 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C37H53N5O8/c1-24(2)19-28(41-36(48)49-23-26-15-10-7-11-16-26)33(45)40-29(21-32(38)44)34(46)39-27(20-25-13-8-6-9-14-25)31(43)22-42-18-12-17-30(42)35(47)50-37(3,4)5/h6-11,13-16,24,27-31,43H,12,17-23H2,1-5H3,(H2,38,44)(H,39,46)(H,40,45)(H,41,48)/t27-,28-,29-,30-,31+/m0/s1 |
InChI Key |
HIJBDIINBYZCQT-STVCLKQXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CCC[C@H]2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(CN2CCCC2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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